molecular formula C14H17ClN2 B194874 Atipamezole hydrochloride CAS No. 104075-48-1

Atipamezole hydrochloride

Cat. No.: B194874
CAS No.: 104075-48-1
M. Wt: 248.75 g/mol
InChI Key: PCCVCJAQMHDWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of atipamezole hydrochloride involves several steps. One common method starts with the reaction of 1-trityl-1H-imidazole-4-carboxaldehyde with ortho-xylene in the presence of acetic acid to form an intermediate. This intermediate is then alkylated using potassium carbonate and iodoethane in acetone to produce the desired product . The final step involves hydrogenation in the presence of a palladium/carbon catalyst under high pressure and temperature to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Atipamezole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

Atipamezole hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Atipamezole Hydrochloride

This compound is unique in its high specificity and selectivity for α2-adrenergic receptors, making it an effective reversal agent for α2-adrenergic agonists. Its rapid onset of action and low rate of side effects further distinguish it from other compounds .

Properties

IUPAC Name

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2.ClH/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14;/h3-6,9-10H,2,7-8H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCVCJAQMHDWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048583
Record name Atipamezole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104075-48-1
Record name 1H-Imidazole, 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104075-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atipamezole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104075481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atipamezole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATIPAMEZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4279571X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Palladium catalyst (1.4 g of 10% Pd/C) was suspended in the hydrochloric acid solution of 2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride. The obtained suspension was poured into a hydrogenation autoclave. Hydrogen was supplied to autoclave to 3.0 bar. The reaction mixture was stirred and heated to 80-85° C. The typical hydrogenation time was 6 hours. After hydrogenation the reaction mixture was filtered to remove the catalyst. The filtrate was cooled to (−5)° C., the precipitates were separated by filtration. The obtained crude 5-(2-ethyl-2,3-dihydro-1H-inden-2-yl)-1H-imidazole hydrochloride was dried at 50° C. under reduced pressure. The yield was 3.7 g of a white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-ethyl-2-(1H-imidazol-4-yl)indan-1,3-dione hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atipamezole hydrochloride
Reactant of Route 2
Atipamezole hydrochloride
Reactant of Route 3
Atipamezole hydrochloride
Reactant of Route 4
Atipamezole hydrochloride
Reactant of Route 5
Atipamezole hydrochloride
Reactant of Route 6
Atipamezole hydrochloride
Customer
Q & A

Q1: How does atipamezole hydrochloride interact with its target and what are the downstream effects?

A1: this compound acts as a potent and selective α2-adrenergic receptor antagonist. [, , , , , ] This means it binds to α2-adrenergic receptors, blocking the actions of agonists like medetomidine and xylazine. By antagonizing these receptors, atipamezole reverses the effects of α2-agonists, which include sedation, analgesia, and cardiovascular depression. [, , , , , , , ] For instance, it can increase plasma norepinephrine concentration by fivefold after intravenous administration. []

Q2: Can you provide the structural characterization of this compound?

A2: While the provided abstracts don't detail the molecular formula, weight, or spectroscopic data, one study focuses on the crystal and molecular structure of atipamezole base and this compound. [] This suggests that further research on this specific paper could provide the required structural information.

Q3: What is the in vitro and in vivo efficacy of this compound?

A4: While the provided abstracts don't elaborate on specific in vitro cell-based assays, they highlight the efficacy of this compound in reversing the effects of α2-agonists in various animal models, including raccoons [], dogs [], calves [], impalas [], nyalas [], elephants [], moose [], and red deer. [] These studies highlight its efficacy in reversing sedation and other physiological effects induced by α2-agonists in a range of species.

Q4: What drug delivery and targeting strategies are being investigated for this compound?

A6: One study investigated buccal delivery of this compound in humans, demonstrating its potential as a non-invasive route of administration. [] This delivery method takes advantage of the drug's good absorption through the oral mucosa. []

Q5: Is there any information on the environmental impact and degradation of this compound?

A5: The provided abstracts do not discuss the environmental impact or degradation of this compound. This highlights a potential area for further research, especially considering its use in wildlife immobilization and potential release into the environment.

Q6: What is known about the dissolution and solubility of this compound?

A9: One study characterizes the physicochemical characteristics of this compound, which might include information on dissolution and solubility. [] This suggests that further investigation into this specific research paper might yield the desired information.

Q7: What is the historical context and what are the milestones in research related to this compound?

A11: While the provided abstracts don't offer a historical overview, a 2002 survey in Quebec highlights the early perceptions and adoption of medetomidine and atipamezole in veterinary practice. [] This survey reveals the initial hesitations and the need for further education on these drugs, marking a specific point in the timeline of atipamezole research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.